3-(4-Methoxyphenyl)-2-oxopropanoic acid
Description
3-(4-Methoxyphenyl)-2-oxopropanoic acid (MPOPA) is an α-keto acid derivative characterized by a phenyl ring substituted with a methoxy group at the para position. It is synthesized via azlactone intermediates, yielding a brown solid with distinct NMR spectral data (δ 7.75 and 6.92 ppm for aromatic protons, δ 3.84 ppm for the methoxy group) . MPOPA exists predominantly in its enol tautomeric form, as confirmed by NMR analysis . Biosynthetically, MPOPA serves as a substrate for non-ribosomal peptide synthetases (NRPS) in marine cyanobacteria, enabling the incorporation of O-methyltyrosine analogs into bioactive peptides like hectoramide B .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPNPZIOVIPWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342081 | |
| Record name | 3-(4-Methoxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28030-16-2 | |
| Record name | 3-(4-Methoxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-2-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxyphenyl)-2-oxopropanoic acid.
Reduction: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-2-oxopropanoic acid
Reduction: 3-(4-Methoxyphenyl)-2-hydroxypropanoic acid
Substitution: 3-(4-Halophenyl)-2-oxopropanoic acid or 3-(4-Aminophenyl)-2-oxopropanoic acid
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
IUPAC Name: 3-(4-methoxyphenyl)-2-oxopropanoic acid
Canonical SMILES: COC1=CC=C(C=C1)C(=O)C(=O)O
Chemistry
MPPA serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it a building block for more complex molecules.
- Synthesis of Derivatives: MPPA can be modified to produce derivatives with altered biological activities or chemical properties. For example, it can undergo oxidation to yield carboxylic acids or reduction to form alcohols.
| Reaction Type | Product |
|---|---|
| Oxidation | Carboxylic acids |
| Reduction | 3-(4-Methoxyphenyl)-2-hydroxypropanoic acid |
| Substitution | Various substituted derivatives |
Biology
In biological research, MPPA has been investigated for its interactions with biomolecules and potential therapeutic effects. Studies suggest that it may influence enzyme activity and receptor interactions due to its functional groups.
- Biological Activity: MPPA has shown promise in modulating biological pathways, particularly those related to inflammation and pain.
- Case Study: A study explored the effects of MPPA on cell proliferation in cancer models, revealing its potential as an antiproliferative agent against specific cancer cell lines.
Medicine
MPPA's therapeutic potential is being explored in various medical applications:
- Anti-inflammatory Properties: Research indicates that MPPA may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Analgesic Effects: Preliminary studies suggest that MPPA could serve as an analgesic agent, providing relief from pain through its interaction with pain receptors.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Analgesic | Pain relief in animal models |
Table 2: Synthesis Routes
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Oxidation | Potassium permanganate | 85 |
| Reduction | Sodium borohydride | 90 |
| Substitution | Sodium methoxide | 75 |
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the 2-oxopropanoic acid moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3-Indolyl)-2-oxopropanoic Acid (3-Indolepyruvic Acid)
- Structure : Replaces the 4-methoxyphenyl group with a 3-indolyl moiety.
- Biological Role : Upregulated in gut microbiota during fermented wine lees supplementation, enhancing tryptophan metabolism and reducing intestinal inflammation .
- Mechanism : Acts as a kynurenine pathway intermediate, modulating immune responses and microbial diversity .
- Key Difference : The indole ring confers distinct electronic properties, increasing reactivity in aromatic interactions compared to MPOPA’s methoxyphenyl group.
3-(3-Chloro-4-methoxyphenyl)-2-oxopropanoic Acid
- Structure : Adds a chlorine substituent at the 3-position of MPOPA’s phenyl ring.
- Synthesis : Derived from azlactone precursors, similar to MPOPA, but with altered NMR signals (δ 7.91 ppm for chlorine-adjacent protons) .
H₂HPP4 and H₂HPP5 (Cyclohexenyl Derivatives)
- Structure : Replace the phenyl ring with cyclohexenyl groups (H₂HPP4: 4-hydroxycyclohexa-1,5-dienyl; H₂HPP5: 4-hydroxycyclohex-2-enylidene).
- Biosynthetic Role : Precursors to tetrahydrotyrosine in Bacillus spp., undergoing BacB-catalyzed isomerization .
- Key Difference : The alicyclic rings reduce aromaticity, altering solubility and enzymatic recognition compared to MPOPA .
3-(3,5-Dichloro-4-hydroxyphenyl)-2-oxopropanoic Acid
- Structure : Incorporates chlorine at 3,5-positions and a hydroxyl group at the 4-position.
- Properties : Increased polarity and hydrogen-bonding capacity due to hydroxyl and chlorine substituents .
- Applications: Potential herbicide intermediate, leveraging electrophilic chlorinated aromatic systems .
Structural and Functional Data Table
Biological Activity
3-(4-Methoxyphenyl)-2-oxopropanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in recent research due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a keto functional group, contributing to its reactivity and biological interactions.
Chemical Structure and Properties
The chemical formula for this compound is C10H10O4, with a molecular weight of approximately 194.19 g/mol. Its structure can be represented as follows:
This configuration suggests that the compound may engage in various biochemical pathways due to the presence of both hydrophobic and polar regions.
Antiproliferative Effects
Recent studies have investigated the antiproliferative effects of this compound on different cancer cell lines. For instance, it has been shown to exhibit cytotoxicity against human malignant melanoma cells (A-375) and normal skin fibroblast cells (Hs27) . The structure-activity relationship (SAR) indicates that modifications to the compound can enhance or reduce its biological efficacy.
The proposed mechanism of action involves the inhibition of key metabolic pathways in cancer cells. Specifically, the compound may interfere with cellular proliferation by affecting mitochondrial function and inducing apoptosis. This is supported by findings that show alterations in mitochondrial membrane potential and increased reactive oxygen species (ROS) production upon treatment with this compound .
Case Studies
- In Vitro Studies : In a controlled laboratory setting, this compound was tested on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
- Animal Models : In vivo studies utilizing mouse models have demonstrated that administration of this compound leads to significant tumor regression in xenograft models of melanoma . The study highlights the need for further investigation into its pharmacokinetics and bioavailability.
Data Summary
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Antiproliferative | A-375 (Melanoma) | 6.3 | Cytotoxicity observed |
| In Vivo Tumor Model | Mouse Xenograft | N/A | Tumor regression |
| Mitochondrial Function | Various | N/A | Increased ROS production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
